REACTION_CXSMILES
|
[H-].[H-].COCCO[Al+]OCCOC.[Na+].[CH2:15]([N:22]([CH2:30][CH:31]([C:37](OCC)=[O:38])[C:32](OCC)=[O:33])[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CCCCCCC>C1(C)C=CC=CC=1>[CH2:15]([N:22]([CH2:30][CH:31]([CH2:37][OH:38])[CH2:32][OH:33])[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1.2.3|
|
Name
|
2
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
137.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].COCCO[Al+]OCCOC.[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature between 35-42° C
|
Type
|
TEMPERATURE
|
Details
|
while cooling gradually at about 30° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is further cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
quenched with ethyl acetate (10.3 mL)
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
ADDITION
|
Details
|
The organic phase is treated with a solution of sodium potassium tartrate (13.65 g) in water (112 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 50° C. for about 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling at about 25° C.
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (180 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by distillation under vacuum at about 50-55° C. to an oil
|
Type
|
ADDITION
|
Details
|
Toluene (30 mL) is added
|
Type
|
STIRRING
|
Details
|
stirred at about 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
At this point a thick slurry is obtained
|
Type
|
STIRRING
|
Details
|
stirred an additional 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid is washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC(CO)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |